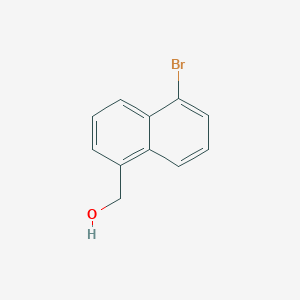

5-bromo-1-Naphthalenemethanol

説明

5-Bromo-1-Naphthalenemethanol is a brominated derivative of 1-naphthalenemethanol, featuring a hydroxymethyl (-CH₂OH) group at position 1 and a bromine atom at position 5 on the naphthalene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The bromine atom serves as a reactive site for further functionalization, enabling cross-coupling reactions or nucleophilic substitutions.

特性

分子式 |

C11H9BrO |

|---|---|

分子量 |

237.09 g/mol |

IUPAC名 |

(5-bromonaphthalen-1-yl)methanol |

InChI |

InChI=1S/C11H9BrO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6,13H,7H2 |

InChIキー |

NORNTHXAMOXDKX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C=CC=C(C2=C1)Br)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-Naphthalenemethanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromonaphthalene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce 5-bromo-1-Naphthalenemethanol .

Industrial Production Methods: Industrial production methods for 5-bromo-1-Naphthalenemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and hydroxymethylation reactions, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed in industrial settings .

化学反応の分析

Types of Reactions: 5-bromo-1-Naphthalenemethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 5-Bromonaphthalene-1-carboxylic acid.

Reduction: Naphthalen-1-ylmethanol.

Substitution: (5-Methoxynaphthalen-1-yl)methanol.

科学的研究の応用

Chemistry: 5-bromo-1-Naphthalenemethanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, 5-bromo-1-Naphthalenemethanol is used to study the effects of brominated aromatic compounds on biological systems.

Industry: In the industrial sector, 5-bromo-1-Naphthalenemethanol is used in the manufacture of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other materials requiring high thermal stability .

作用機序

The mechanism of action of 5-bromo-1-Naphthalenemethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

類似化合物との比較

Key Insights :

- Substituent Effects: Bromine at C5 in 5-bromo-1-naphthalenemethanol offers distinct reactivity compared to bulkier t-butylphenyl groups in Compound (6). The latter’s lipophilicity may enhance membrane permeability in biological systems, whereas the hydroxyl group in 5-bromo-1-naphthalenemethanol increases polarity .

- Synthetic Routes: Bromination methods (e.g., PBr₃ or N-bromosuccinimide) are common for introducing bromine, as seen in analogous syntheses .

Table 2: Property Comparison

Key Insights :

- Reactivity: The bromine in 5-bromo-1-naphthalenemethanol facilitates reactions like Suzuki couplings, whereas methyl groups in methylnaphthalenes are less reactive .

- Antimicrobial Potential: While Compound (6) demonstrated antimicrobial activity, 5-bromo-1-naphthalenemethanol’s bioactivity remains speculative but plausible due to bromine’s electron-withdrawing effects, which may enhance interactions with microbial enzymes .

Environmental and Toxicological Profiles

Table 3: Environmental and Toxicological Insights

Key Insights :

- Environmental Impact: Brominated naphthalenes like 5-bromo-1-naphthalenemethanol may persist longer in ecosystems compared to methylated analogues, necessitating specialized remediation strategies .

- Analytical Methods : Detection of brominated compounds often requires halogen-sensitive techniques (e.g., GC-ECD), whereas methylnaphthalenes are analyzed via standard hydrocarbon methods .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。